molecular formula C12H16O4S B1412431 p-Tolyl-1-thio-alpha-D-arabinofuranoside CAS No. 204918-49-0

p-Tolyl-1-thio-alpha-D-arabinofuranoside

Cat. No. B1412431
CAS RN: 204918-49-0
M. Wt: 256.32 g/mol
InChI Key: HAIKIYVHHZHPJW-WISYIIOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

p-Tolyl-1-thio-alpha-D-arabinofuranoside is a thioglycoside compound. It belongs to the class of furanose-containing molecules and plays a significant role in various biological contexts. Furanose residues are essential constituents of glycoconjugates found in bacterial, parasitical, fungal, and plant species. Notably, mycobacteria, including human pathogens like Mycobacterium tuberculosis, Mycobacterium leprae, and Mycobacterium ulcerans, exhibit impressive examples of furanose-containing glycans. The cell wall of these mycobacteria contains arabinogalactan and lipoarabinomannan, both of which feature a d-arabinofuranose moiety .

Scientific Research Applications

Enzymatic Activity and Substrate Specificity

p-Tolyl-1-thio-alpha-D-arabinofuranoside has been utilized in studies to understand enzymatic activity and substrate specificity. A notable application is in the study of arabinoxylan arabinofuranohydrolase isolated from barley malt, which exhibited a preference for hydrolyzing high-molecular-mass arabinoxylan and derived oligosaccharides but not against linear or branched-chain arabinan. This enzyme showed specificity for releasing arabinose from singly and doubly substituted xylose, indicating a precise mechanism for breaking down complex carbohydrates present in plant cell walls (Ferré et al., 2000).

Synthetic and Chemical Studies

In the realm of synthetic chemistry, this compound serves as a critical intermediate for synthesizing alpha- and beta-D-arabinofuranosides. An improved route for synthesizing this compound and its anomers from D-xylose highlights its significance in the preparation of molecules with potential biological applications. The efficiency and yield of these synthetic processes are crucial for generating compounds used in further research and development (Tilekar & Lowary, 2004).

Biotechnological Applications

Arabinofuranosidases, enzymes that catalyze the cleavage of alpha-L-arabinose from arabinofuranosides, have widespread applications in biotechnology, particularly in biomass conversion. These enzymes facilitate the deconstruction of lignocellulosic biomass by removing arabinose substituents, thus improving the bioconversion process. The study of such enzymes, including their microbial production and genetic enhancement, is pivotal for advancing biofuel technology and waste valorization. Insights into their synergistic action with other biomass-degrading enzymes underscore the potential for industrial applications, including the production of bioethanol and biodegradable products (Poria et al., 2020).

properties

IUPAC Name

(2R,3S,4S,5R)-2-(hydroxymethyl)-5-(4-methylphenyl)sulfanyloxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4S/c1-7-2-4-8(5-3-7)17-12-11(15)10(14)9(6-13)16-12/h2-5,9-15H,6H2,1H3/t9-,10-,11+,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAIKIYVHHZHPJW-WISYIIOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S[C@@H]2[C@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
p-Tolyl-1-thio-alpha-D-arabinofuranoside
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Reactant of Route 6
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